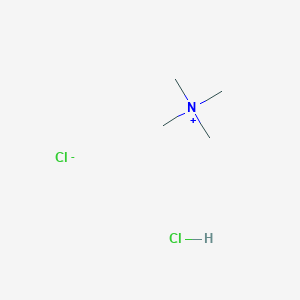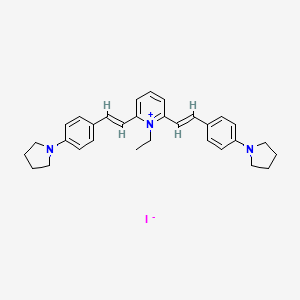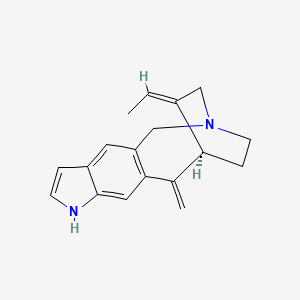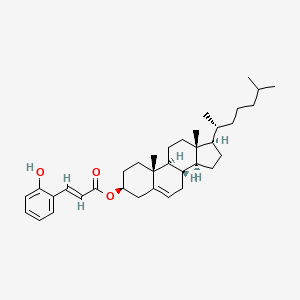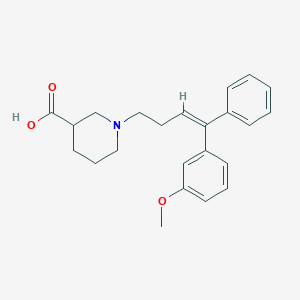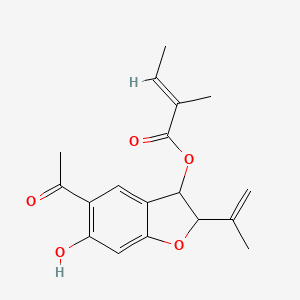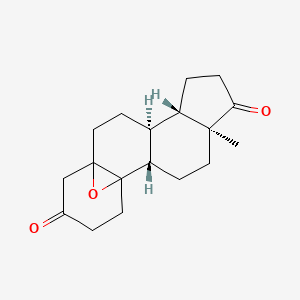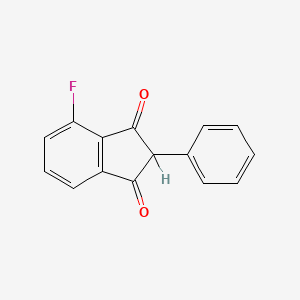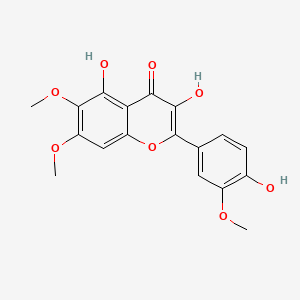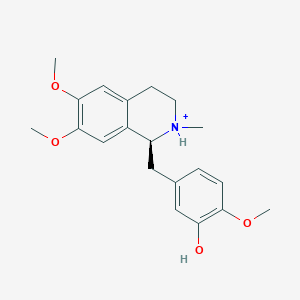
(S)-laudanine(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-laudanine(1+) is the (S)-enantiomer of laudanine(1+). It is a conjugate acid of a (S)-laudanine. It is an enantiomer of a (R)-laudanine(1+).
Scientific Research Applications
Interaction with Neurotransmitter Receptors
Laudanosine, a metabolite of neuromuscular-blocking drugs atracurium and cisatracurium, interacts with various neurotransmitter receptors. It has been shown to affect gamma-aminobutyric acid, opioid, and nicotinic acetylcholine receptors. This interaction has implications for understanding neurotransmitter systems and their pharmacological modulation (Fodale & Santamaria, 2002).
Neuromuscular Blocking Agent Metabolism
Studies on laudanosine have contributed to a deeper understanding of the metabolism of neuromuscular blocking agents like atracurium and cisatracurium. Research has explored how these drugs are metabolized and their systemic effects, including potential toxicities, which is vital for the safe use of these agents in clinical practice (Chiodini et al., 2001).
Biosynthesis Pathways
Research involving (S)-laudanine has contributed to understanding the biosynthesis pathways of certain alkaloids. For example, studies have elucidated the pathway for the biosynthesis of papaverine, a key opium alkaloid, where (S)-laudanine serves as an intermediate. This information is crucial for the field of natural product chemistry and pharmacognosy (Han et al., 2010).
Cardiovascular and Neurological Effects
Laudanosine's cardiovascular and neurological effects have been studied in various animal models. These studies have provided insights into the pharmacological properties of laudanosine, including its potential to cause convulsions and affect cardiovascular function. Such research is essential for understanding the safety profile of drugs metabolized into laudanosine (Chapple et al., 1987).
Pharmacokinetic Studies
Pharmacokinetic studies of drugs related to (S)-laudanine, like atracurium and its isomers, help in understanding how these drugs are processed in the body, including their metabolism and excretion. This information is critical for optimizing dosages and minimizing adverse effects in clinical settings (Lien et al., 1996).
properties
Product Name |
(S)-laudanine(1+) |
|---|---|
Molecular Formula |
C20H26NO4+ |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-[[(1S)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/p+1/t16-/m0/s1 |
InChI Key |
MPYHGNAJOKCMAQ-INIZCTEOSA-O |
Isomeric SMILES |
C[NH+]1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)OC)OC |
SMILES |
C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC |
Canonical SMILES |
C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






